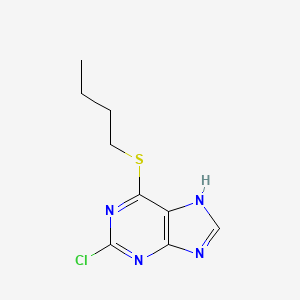

6-butylsulfanyl-2-chloro-7H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

646510-43-2 |

|---|---|

Molekularformel |

C9H11ClN4S |

Molekulargewicht |

242.73 g/mol |

IUPAC-Name |

6-butylsulfanyl-2-chloro-7H-purine |

InChI |

InChI=1S/C9H11ClN4S/c1-2-3-4-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H,11,12,13,14) |

InChI-Schlüssel |

IACNDGLKMNMZDN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=NC(=NC2=C1NC=N2)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 6 Butylsulfanyl 2 Chloro 7h Purine

Reactivity at the 2-Chloro Position: Investigation of Nucleophilic Displacements and Reductive Dehalogenation Processes

The electron-deficient nature of the purine (B94841) ring system, further enhanced by the electron-withdrawing chloro group, renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a diverse array of 2-substituted purine derivatives.

The reactivity of halogens at the C2 and C6 positions of the purine ring is not equivalent. In 2,6-dihalopurines, substitution at the C6 position is generally much faster than at the C2 position. researchgate.net This inherent electronic bias of the heterocycle dictates that transformations at the 2-chloro position often require prior or simultaneous consideration of the C6 substituent's influence. For instance, in the reaction of 2,6-dichloropurine (B15474) with various amines, the 6-substituted product is preferentially formed.

While specific studies on the nucleophilic displacement of the 2-chloro group in 6-butylsulfanyl-2-chloro-7H-purine are not extensively documented, the reactivity can be inferred from related 2-chloro-6-substituted purines. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the 2-chloro substituent, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reaction conditions for these transformations typically involve a suitable solvent and often a base to facilitate the nucleophilic attack.

Reductive dehalogenation offers a pathway to remove the chloro group at the C2 position, yielding the corresponding 6-butylsulfanyl-7H-purine. While direct reductive dehalogenation of this compound has not been specifically detailed, general methods for the dehalogenation of chloropurines are applicable. These methods often employ catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.

Transformations of the 6-Butylsulfanyl Moiety: Sulfur Oxidation, Cleavage, and Further Derivatization

The butylsulfanyl group at the C6 position provides a versatile handle for further molecular modifications, primarily through reactions involving the sulfur atom.

Sulfur Oxidation: The thioether linkage in the butylsulfanyl group can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and further reactivity. The oxidation is typically achieved using controlled amounts of oxidizing agents. For instance, reacting a sulfide (B99878) with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) can yield the sulfoxide, while using an excess of a stronger oxidizing agent, such as a peroxy acid, can lead to the sulfone. sigmaaldrich.com

Cleavage of the Butylsulfanyl Group: The carbon-sulfur bond of the butylsulfanyl moiety can be cleaved under specific conditions to yield the corresponding 6-mercaptopurine (B1684380) derivative. This transformation is valuable for unmasking a thiol group, which can then be used for further functionalization. Methods for C-S bond cleavage in alkylthiopurines can involve the use of strong acids or reducing agents. In some cases, the cleavage can be facilitated by converting the thioether to a better leaving group, such as a sulfonium (B1226848) salt.

Further derivatization of the butylsulfanyl group itself, without cleavage, is less common but could potentially involve reactions on the butyl chain, provided that the reaction conditions are compatible with the purine ring system.

Purine Ring System Modifications: Exploration of Electrophilic Substitutions and Cycloaddition Reactions

While the purine ring is generally electron-deficient, making it less susceptible to electrophilic attack compared to electron-rich aromatic systems, electrophilic substitution reactions can occur, particularly at the C8 position. However, for 2-chloro-6-alkylthiopurines, this type of reaction is not well-documented and would likely require harsh conditions. The presence of two electron-withdrawing groups (the 2-chloro and the purine ring itself) on the butylsulfanyl moiety would likely deactivate the purine ring towards electrophilic attack.

Cycloaddition reactions involving the purine ring system are a powerful tool for the construction of more complex heterocyclic frameworks. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. illinois.eduyoutube.comnih.govmdpi.comnih.gov In the context of purines, they can act as either the diene or the dienophile, depending on the substituents and the reaction partner. However, specific examples of cycloaddition reactions involving this compound are not readily found in the literature, suggesting this area of its reactivity is largely unexplored. The inherent aromaticity of the purine ring can make it a reluctant participant in such reactions, often requiring high temperatures or the use of highly reactive dienophiles or dienes.

Regioselective Functionalization of the Purine Nitrogen Atoms (N-7, N-9) and Their Impact on Reactivity

The purine ring possesses two nucleophilic nitrogen atoms in the imidazole (B134444) portion, N7 and N9, which can be functionalized, most commonly through alkylation. The regioselectivity of this functionalization is a critical aspect of purine chemistry, as the position of the substituent can significantly influence the compound's biological properties and subsequent chemical reactivity.

In the case of 2,6-disubstituted purines, direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov However, the regioselectivity can be influenced by several factors, including the nature of the substituent at C6, the alkylating agent, the base, and the solvent used.

A study on the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine, a close analog of the title compound, demonstrated that treatment with sodium hydride and ethyl iodide in DMF resulted in the exclusive formation of the N9-ethylpurine derivative. nih.gov This high regioselectivity was attributed to the steric shielding of the N7 position by the proximal C-H bond of the imidazole ring. This suggests that the butylsulfanyl group in this compound could similarly influence the regioselectivity of N-alkylation.

Conversely, methods for the regioselective synthesis of N7-alkylated purines have also been developed. One such method involves the use of a silylated purine derivative and a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.gov This approach has been successfully applied to the tert-butylation of 6-chloropurine (B14466) and 6-chloro-2-methylthiopurine, yielding the N7-tert-butylated products with good regioselectivity under kinetically controlled conditions. nih.gov The presence of the substituent at the C6 position, such as a methylthio group, was found to be crucial for the success of this N7-regioselective reaction. nih.gov

The functionalization of the N7 or N9 position has a profound impact on the subsequent reactivity of the purine ring. For example, N7-alkylation can increase the strain on the purine ring, which in some cases can lead to unexpected rearrangements or reductions of the purine system under certain reaction conditions.

| Reactant | Reagent and Conditions | Product(s) | Yield | Reference |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | NaH, ethyl iodide, DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | Exclusive formation | nih.gov |

| 6-chloro-2-methylthiopurine | BSA, tert-butyl bromide, SnCl₄, ACN, rt, 4h | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | 52% | nih.gov |

| 6-chloropurine | BSA, tert-butyl bromide, SnCl₄, DCE, rt, 19h | 7-(tert-Butyl)-6-chloro-7H-purine | - | nih.gov |

Study of Rearrangement Reactions and Purine Ring-Opening/Closing Mechanisms

Purine derivatives can undergo various rearrangement reactions, often driven by the electronic nature of their substituents and the reaction conditions. thermofisher.commasterorganicchemistry.combyjus.com One of the most well-known rearrangements in purine chemistry is the Dimroth rearrangement, which typically involves the transformation of an N1-alkylated adenine (B156593) derivative into an N6-alkylated adenine. While this specific rearrangement is not directly applicable to this compound, it highlights the potential for skeletal reorganization in the purine system.

Purine ring-opening reactions are another important transformation pathway, providing access to substituted imidazole and pyrimidine (B1678525) derivatives. researchgate.net These reactions can be initiated by nucleophilic attack, often under basic conditions, or by other means. The stability of the purine ring in this compound would be influenced by the substituents at the C2 and C6 positions. The electron-withdrawing nature of the 2-chloro group could potentially facilitate ring-opening of the pyrimidine portion of the purine under certain nucleophilic conditions. However, specific studies on the ring-opening or rearrangement reactions of this compound are not extensively reported in the scientific literature. Such transformations would likely be highly dependent on the specific reagents and reaction conditions employed.

Advanced Spectroscopic and Structural Characterization of 6 Butylsulfanyl 2 Chloro 7h Purine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 6-butylsulfanyl-2-chloro-7H-purine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit a distinct singlet for the C8-H proton of the purine (B94841) ring, typically in the downfield region (δ 8.0-9.0 ppm). The butyl group will present a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group directly attached to the sulfur atom (S-CH₂). The N-H proton of the purine ring will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms of the purine ring are expected to resonate in the aromatic region (δ 110-160 ppm), with the chemical shifts influenced by the electron-withdrawing chloro and butylsulfanyl substituents. The four distinct carbon signals of the butyl group will be observed in the aliphatic region (δ 10-40 ppm).

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) will reveal the proton-proton coupling network within the butyl chain, confirming the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the butylsulfanyl chain relative to the purine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Purine Ring | ||

| C2 | - | ~153.5 |

| C4 | - | ~151.0 |

| C5 | - | ~129.0 |

| C6 | - | ~159.0 |

| C8-H | ~8.7 (s) | ~145.0 |

| N7-H | ~13.0 (br s) | - |

| Butylsulfanyl Group | ||

| S-CH₂ | ~3.3 (t) | ~35.0 |

| S-CH₂-CH₂ | ~1.8 (sext) | ~31.0 |

| S-(CH₂)₂-CH₂ | ~1.5 (quint) | ~22.0 |

| S-(CH₂)₃-CH₃ | ~1.0 (t) | ~13.8 |

Note: Predicted values are based on analogous compounds and may vary depending on experimental conditions.

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. For this compound (C₉H₁₁ClN₄S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Pathway Analysis , typically performed using tandem mass spectrometry (MS/MS), involves the isolation and fragmentation of the molecular ion to generate a characteristic pattern of fragment ions. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation pattern for S-alkylated purines involves the cleavage of the C-S bond. miamioh.edu This would lead to the loss of the butyl group as a radical or butene, resulting in a prominent fragment ion corresponding to the 2-chloro-6-mercaptopurine core. Further fragmentation may involve the loss of the chlorine atom or cleavage of the purine ring itself. Alpha-cleavage adjacent to the sulfur atom is also a likely fragmentation pathway. libretexts.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 258.04 | [M]⁺ (for ³⁵Cl) |

| 260.04 | [M+2]⁺ (for ³⁷Cl) |

| 201.98 | [M - C₄H₉]⁺ |

| 184.96 | [M - C₄H₉ - Cl]⁺ |

| 169.98 | [M - C₄H₉ - S]⁺ |

Note: The m/z values are predicted for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination, Tautomeric Preference, and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its three-dimensional structure.

A key aspect that can be determined is the tautomeric preference . Purines can exist in different tautomeric forms, and X-ray crystallography can unequivocally identify which tautomer is present in the crystal lattice. For 6-substituted purines, the N7-H and N9-H tautomers are common. nih.govnih.gov The location of the hydrogen atom on either the N7 or N9 nitrogen of the purine ring would be clearly resolved.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.), and the resulting spectrum serves as a unique "molecular fingerprint."

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the purine ring (typically in the range of 3200-3400 cm⁻¹). The C-H stretching vibrations of the aromatic purine ring and the aliphatic butyl chain will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the purine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. The C-S stretching vibration, which is often weak, is expected in the 600-800 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the purine ring system.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N, C=C stretch (purine ring) | 1400-1600 |

| C-Cl stretch | 600-800 |

| C-S stretch | 600-800 |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment (where applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are relevant only if the molecule is chiral. In its ground state, this compound is achiral and therefore would not exhibit a CD or ORD spectrum.

However, these techniques would become essential for the analysis of chiral derivatives of this compound. For instance, if a chiral substituent were introduced to the purine ring or the butylsulfanyl chain, or if the molecule were to form a chiral complex, CD and ORD spectroscopy would be invaluable for determining the enantiomeric excess and assigning the absolute stereochemistry of the resulting stereoisomers. The Cotton effects observed in the CD spectrum, which correspond to the differential absorption of left and right circularly polarized light, would provide detailed information about the stereochemical environment of the chromophoric purine core.

Computational Chemistry and Theoretical Studies of 6 Butylsulfanyl 2 Chloro 7h Purine

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Reactivity Prediction (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 6-butylsulfanyl-2-chloro-7H-purine. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the molecule's electronic landscape.

Electronic Structure and Reactivity Descriptors:

DFT calculations can elucidate the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and quantify various molecular properties. Key reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's electrophilic character.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Frontier Molecular Orbitals (FMOs):

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions and electronic transitions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant contributions from the electron-rich purine (B94841) ring system and the sulfur atom of the butylsulfanyl group.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The presence of the electron-withdrawing chlorine atom at the C2 position is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at or near this position.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Hypothetical Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity | 4.15 |

| Chemical Hardness | 2.35 |

This table presents hypothetical values based on trends observed in similar purine derivatives and is for illustrative purposes.

Tautomeric Equilibrium Analysis and Energetic Stability of the 7H-Purine Form in Various Environments

Purine and its derivatives can exist in different tautomeric forms, with the most common being the 7H and 9H tautomers, where the hydrogen atom is attached to the N7 or N9 nitrogen of the imidazole (B134444) ring, respectively. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (e.g., solvent polarity). mdpi.comnih.govsid.iracs.orgnih.gov

Computational studies, often employing DFT in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can predict the relative energies of the 7H and 9H tautomers of this compound. mdpi.comnih.gov In the gas phase, the 9H tautomer is often more stable for many purine derivatives. nih.gov However, the presence of substituents and the polarity of the solvent can shift this equilibrium. For instance, certain substituents at the C6 position can favor the 7H tautomer. mdpi.com

The stability of the 7H form in different environments is crucial for understanding its behavior in biological systems, as the tautomeric form can significantly affect its hydrogen bonding capabilities and, consequently, its binding to target proteins.

Hypothetical Data Table: Relative Energies (kcal/mol) of 7H and 9H Tautomers of 6-butylsulfanyl-2-chloro-purine in Different Solvents

| Solvent | Dielectric Constant (ε) | ΔE (E7H - E9H) |

| Gas Phase | 1 | +1.5 |

| Chloroform | 4.8 | +0.8 |

| Ethanol | 24.6 | -0.5 |

| Water | 78.4 | -1.2 |

This table presents hypothetical data illustrating the potential shift in tautomeric preference with increasing solvent polarity. Positive values indicate the 9H tautomer is more stable, while negative values indicate the 7H tautomer is more stable.

Conformational Analysis of the Butylsulfanyl Side Chain and its Influence on Molecular Geometry

The butylsulfanyl side chain at the C6 position of the purine ring has multiple rotatable single bonds, leading to a variety of possible conformations. nih.govlibretexts.orgnobelprize.org Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space of the butylsulfanyl group. This involves rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation. The results of such an analysis can reveal the preferred spatial arrangement of the butyl group relative to the purine ring.

Hypothetical Data Table: Relative Energies of Staggered Conformations of the C6-S-C1'-C2' Dihedral Angle in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | ~180 | 0.0 |

| Gauche (+) | ~60 | +0.8 |

| Gauche (-) | ~-60 | +0.8 |

This table presents hypothetical data for the rotational barrier of the first C-C bond in the butylsulfanyl chain, assuming the anti conformation is the most stable.

Molecular Docking Simulations for Prediction of Ligand-Target Binding Modes and Interaction Hotspots

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govresearchgate.netdongguk.edunih.govrsc.org For this compound, which is likely designed as a modulator of a specific biological target (e.g., a kinase or a receptor), molecular docking can provide crucial insights into its potential mechanism of action.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding by considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Docking simulations can:

Identify the most likely binding pose of the ligand.

Highlight key amino acid residues in the receptor that interact with the ligand.

Provide a rational basis for designing new derivatives with improved binding affinity and selectivity.

The 7H-purine scaffold, with its specific arrangement of hydrogen bond donors and acceptors, along with the butylsulfanyl and chloro substituents, will dictate the types of interactions it can form within a binding pocket.

Hypothetical Data Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

| N1-H | GLU 85 | Hydrogen Bond | 2.8 |

| N3 | LYS 33 | Hydrogen Bond | 3.0 |

| Butylsulfanyl group | LEU 135, VAL 21 | Hydrophobic | N/A |

| Chlorine atom | ALA 35 | Halogen Bond | 3.2 |

This table illustrates the types of interactions that could be predicted from a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Elucidating Relationships between Structural Descriptors and Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netwikipedia.orgcreative-biolabs.comnih.govnih.gov

For a series of purine derivatives including this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for example. This involves:

Calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic.

Developing a mathematical equation that relates these descriptors to the observed biological activity.

Validating the model to ensure its predictive power.

QSAR/QSPR models can help to:

Understand which structural features are important for a desired activity or property.

Predict the activity or property of new, unsynthesized compounds.

Guide the design of more potent and selective molecules.

Hypothetical Data Table: Example of Descriptors Used in a QSAR Model for Purine Derivatives

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size | Negative |

| Dipole Moment | Polarity | Positive |

| HOMO Energy | Electron Donating Ability | Negative |

This table provides an example of how different descriptors might influence the biological activity in a hypothetical QSAR model.

Molecular Dynamics Simulations: Investigating Dynamic Behavior, Solvent Effects, and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. mdpi.comresearchgate.netnih.govnih.govresearchgate.netreadthedocs.io By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to:

Study the conformational flexibility of the butylsulfanyl side chain in solution.

Investigate the stability of the 7H-tautomer in different solvents.

Analyze the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell.

Simulate the binding of the ligand to its target protein, allowing for the study of the stability of the complex and the dynamics of the binding process.

MD simulations complement the static picture provided by methods like docking and quantum chemical calculations, offering a more realistic representation of the molecule's behavior in a dynamic, solvated environment.

Hypothetical Data Table: Root Mean Square Fluctuation (RMSF) of Atomic Positions in this compound from a 100 ns MD Simulation in Water

| Atom/Group | Average RMSF (Å) |

| Purine Ring | 0.5 |

| Chlorine Atom | 0.6 |

| Butylsulfanyl (Cα) | 0.8 |

| Butylsulfanyl (Cβ) | 1.2 |

| Butylsulfanyl (Cγ) | 1.8 |

| Butylsulfanyl (Cδ) | 2.5 |

This table illustrates how the flexibility of the butylsulfanyl chain increases towards its terminus, a typical finding in MD simulations.

Mechanistic Investigations of Molecular Interactions and Biochemical Pathway Modulation

Molecular Level Interaction with Purine-Metabolizing Enzymes (e.g., kinases, deaminases, transferases): Binding Kinetics and Inhibitory Mechanisms

There is currently no specific data available in the public domain detailing the binding kinetics or inhibitory mechanisms of 6-butylsulfanyl-2-chloro-7H-purine with purine-metabolizing enzymes such as kinases, deaminases, or transferases.

Hypothetically, to investigate these interactions, a series of biochemical assays would be employed. For instance, to assess its potential as a kinase inhibitor, researchers would likely screen it against a panel of known kinases. If inhibitory activity were detected, further studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters.

Table 1: Hypothetical Data on Enzyme Inhibition by this compound

| Enzyme Target | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Adenosine Kinase | Data not available | Data not available | Data not available |

| Guanine Deaminase | Data not available | Data not available | Data not available |

Nucleic Acid Recognition: Studies of Intercalation, Groove Binding, and Base Pairing Perturbations at the Molecular Level

No studies have been published that specifically investigate the interaction of this compound with nucleic acids.

To determine if a small molecule like this compound interacts with DNA or RNA, a variety of biophysical techniques could be utilized. These include UV-Vis and fluorescence spectroscopy to detect changes in the spectral properties of the compound or the nucleic acid upon binding. Techniques such as circular dichroism would help to elucidate conformational changes in the nucleic acid, suggesting modes of interaction like intercalation or groove binding.

Receptor Binding and Ligand-Protein Interaction Profiling: Biophysical Characterization of Binding Affinity and Specificity (mechanistic binding, not downstream signaling effects)

There is no available research on the receptor binding profile or the biophysical characterization of this compound's interaction with specific protein targets.

To profile its binding affinity and specificity, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable. These methods provide quantitative data on binding kinetics (kon and koff rates) and thermodynamics (enthalpy and entropy changes), offering a detailed picture of the ligand-protein interaction.

Table 2: Illustrative Biophysical Data for Ligand-Protein Interaction

| Target Protein | Binding Affinity (KD) (nM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) |

|---|---|---|---|

| Protein X | Data not available | Data not available | Data not available |

Utility as Biochemical Probes and Chemical Tools for Unraveling Biological Pathways (focus on mechanistic studies and pathway elucidation)

The utility of this compound as a biochemical probe or chemical tool has not been reported.

For a compound to be a useful chemical probe, it must exhibit high selectivity and potency for a specific biological target. If this compound were found to have such properties, it could be modified, for example, with a fluorescent tag or a biotin handle, to enable the visualization and isolation of its target protein, thereby helping to elucidate its role in biological pathways.

Influence on Cellular Processes: Mechanistic Insights into Enzyme Activity Modulation and Protein Conformational Changes

Specific mechanistic insights into how this compound influences cellular processes through enzyme activity modulation or by inducing protein conformational changes are not available in the current scientific literature.

Should this compound exhibit cellular activity, further research would be necessary to pinpoint its molecular mechanism of action. This would involve a combination of in vitro biochemical assays with the purified target protein and cell-based assays to observe the downstream consequences of target engagement.

Applications As Advanced Chemical Building Blocks and Materials Precursors

Utilization in the Synthesis of Complex Heterocyclic Systems and Fused Ring Structures

There is no specific information available on the use of 6-butylsulfanyl-2-chloro-7H-purine as a starting material for the synthesis of more complex heterocyclic or fused ring systems. While the 2-chloro and 6-substituents are modifiable, no documented examples of such transformations for this specific compound were found.

Integration into Supramolecular Assemblies, Metal-Organic Frameworks (MOFs), and Coordination Polymers

No studies have been published detailing the integration of this compound into supramolecular structures, MOFs, or coordination polymers. The nitrogen atoms of the purine (B94841) ring and the sulfur atom of the butylsulfanyl group could potentially act as coordination sites for metal ions, but this has not been experimentally demonstrated for this molecule.

Potential Applications in Polymer Chemistry and Functional Materials Science

There is no available research on the application of this compound in polymer chemistry or as a component in functional materials like liquid crystals, organic semiconductors, or sensors.

Role as Ligands or Pre-catalysts in Homogeneous and Heterogeneous Catalysis

There is no documented evidence of this compound being employed as a ligand for metal catalysts or as a pre-catalyst in either homogeneous or heterogeneous catalysis.

Future Research Directions and Emerging Paradigms in 6 Butylsulfanyl 2 Chloro 7h Purine Chemistry

Development of Novel Stereoselective and Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. While the core of 6-butylsulfanyl-2-chloro-7H-purine is achiral, the introduction of chiral centers, particularly in derivatives, necessitates the development of stereoselective and asymmetric synthetic methodologies. Future research will likely focus on creating chiral analogues of this purine (B94841) derivative with high enantiomeric purity.

Key research thrusts in this area will include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective synthesis of derivatives. For instance, asymmetric addition reactions to the purine core or its precursors could be explored.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct derivatives of this compound is another viable strategy. This approach can provide access to a range of stereochemically defined compounds.

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases or proteases, can be employed for the kinetic resolution of racemic mixtures of chiral derivatives, affording products with high optical purity.

The development of these synthetic routes will be crucial for systematically evaluating the structure-activity relationships of chiral derivatives and for identifying enantiomers with optimal biological or material properties.

Exploration of Bioisosteric Replacements for Tailored Reactivity and Specificity

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. mdpi.comcambridgemedchemconsulting.com Applying this concept to this compound can lead to the discovery of new analogues with modulated reactivity, improved specificity, and enhanced pharmacokinetic profiles.

Future investigations will likely explore a variety of bioisosteric replacements at different positions of the purine ring and its substituents:

Replacement of the Butylsulfanyl Group: The butylsulfanyl moiety at the C6 position can be replaced with other groups to alter lipophilicity, metabolic stability, and target interactions. Potential bioisosteres include branched alkyl chains, cycloalkyl groups, or aromatic rings.

Modification of the Chlorine Atom: The chloro group at the C2 position is a key handle for further functionalization. Replacing it with other halogens (e.g., fluorine) or pseudo-halogens can fine-tune the electronic properties of the purine ring.

Purine Ring Analogues: The purine core itself can be replaced by other heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or deazapurines, to explore novel chemical space and biological activities. mdpi.com

A systematic exploration of bioisosteric replacements will generate a library of compounds with diverse properties, increasing the probability of identifying leads for various applications.

| Original Group | Position | Potential Bioisosteric Replacement | Anticipated Change in Property |

| Butylsulfanyl | C6 | Cyclobutyl, Phenyl, Isobutyl | Altered lipophilicity and target binding |

| Chlorine | C2 | Fluorine, Trifluoromethyl, Cyano | Modified electronic properties and reactivity |

| Purine Core | - | Pyrazolo[3,4-d]pyrimidine, 7-Deazapurine | Novel target interactions and altered ADME profile |

High-Throughput Synthesis and Screening of Derivatized Libraries for Novel Chemical Probes and Functional Materials

To efficiently explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methodologies are indispensable. nih.gov The generation of large, diverse libraries of derivatives, followed by rapid screening, can accelerate the discovery of compounds with desired properties.

Future efforts in this domain will likely involve:

Parallel Synthesis: The use of automated synthesis platforms to produce a multitude of derivatives in a parallel fashion will be crucial. nih.gov This can be achieved by reacting the this compound core with a diverse set of building blocks.

Diversity-Oriented Synthesis: This strategy aims to create structurally complex and diverse molecules from a common starting material, enabling the exploration of a wide range of chemical functionalities.

Miniaturized Screening Assays: The development of miniaturized and automated screening assays will allow for the rapid evaluation of large compound libraries for biological activity or material properties.

The combination of high-throughput synthesis and screening will be a powerful engine for discovering novel chemical probes to study biological processes and for identifying new functional materials with applications in areas such as organic electronics or sensor technology.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions and Interactions

A deeper understanding of the reaction dynamics and molecular interactions of this compound and its derivatives requires the application of advanced spectroscopic techniques capable of real-time monitoring.

Emerging research directions in this area include:

In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time information on reaction kinetics, intermediates, and endpoints, facilitating reaction optimization and scale-up.

Probing Molecular Interactions: Advanced spectroscopic methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively characterize the binding of derivatives to biological targets, providing valuable thermodynamic and kinetic data.

Structural Elucidation: Two-dimensional NMR techniques and X-ray crystallography will continue to be vital for the unambiguous structural determination of new derivatives and for understanding their three-dimensional conformations and intermolecular interactions.

The application of these advanced analytical methods will provide unprecedented insights into the chemical and physical behavior of this compound derivatives, guiding the design of new molecules with tailored properties.

| Technique | Application | Information Gained |

| ReactIR | Real-time reaction monitoring | Reaction kinetics, intermediate formation, endpoint determination |

| Surface Plasmon Resonance | Binding analysis | Binding affinity and kinetics (kon, koff) |

| 2D NMR | Structural elucidation | Connectivity, stereochemistry, conformational analysis |

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity, Interactions, and Design of Novel Analogs

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. mdpi.comuic.educadence.com These computational tools can be leveraged to predict the properties of this compound derivatives, guide synthetic efforts, and design novel analogues with desired characteristics.

Future research will likely harness the power of AI and ML in several ways:

Predictive Modeling: ML models can be trained on existing data to predict various properties of new derivatives, such as their reactivity, solubility, biological activity, and toxicity. This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design novel molecular structures based on a set of desired properties, providing innovative starting points for new discovery programs.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the process of chemical synthesis.

The synergy between computational and experimental approaches will undoubtedly accelerate the pace of discovery and innovation in the field of this compound chemistry.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.